Methyl 2-cyclopropylthiazole-4-carboxylate

Description

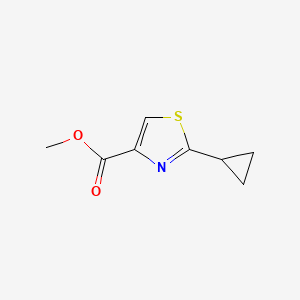

Methyl 2-cyclopropylthiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a methyl ester at the 4-position. Thiazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity, particularly as intermediates in drug synthesis. This compound’s methyl ester group facilitates reactivity in hydrolysis or transesterification reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLITJZCMPATMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694169 | |

| Record name | Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286744-59-9 | |

| Record name | Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl 2-cyclopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiazolidines.

Scientific Research Applications

Methyl 2-cyclopropylthiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Ethyl 2-cyclopropylthiazole-4-carboxylate

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.

Operational Status :

- Ethyl 2-cyclopropylthiazole-4-carboxylate is listed as discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis, purification, or stability .

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Hydrolysis Rate | Faster | Slower |

| Commercial Availability | Available | Discontinued |

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Structural Differences :

- Substituent : 2-Fluorophenyl group (vs. cyclopropyl in the target compound).

- Key Implications :

- The fluorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.

- Fluorine enhances metabolic stability and bioavailability in drug candidates, making this analog relevant in medicinal chemistry.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Core Heterocycle Differences :

- Pyrimidine vs. Thiazole : Pyrimidine is a six-membered ring with two nitrogen atoms, while thiazole is a five-membered ring with one sulfur and one nitrogen atom.

- Functional Groups : Carboxylic acid (vs. methyl ester).

Key Implications :

- The carboxylic acid group increases polarity, improving water solubility but reducing cell permeability.

- Pyrimidine derivatives are common in antiviral and anticancer agents, highlighting divergent applications compared to thiazole analogs .

Biological Activity

Methyl 2-cyclopropylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological effects, including anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

Methyl 2-cyclopropylthiazole-4-carboxylate features a thiazole ring, which is known for its role in various biological activities. The cyclopropyl group contributes to the compound's unique properties, potentially influencing its pharmacological profile.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of methyl 2-cyclopropylthiazole-4-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assay Results :

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 11g | K562 | 13.6 |

| 6g | CCRF-SB | 112 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Specifically, treatment with methyl 2-cyclopropylthiazole-4-carboxylate led to an increased population of cells in the G1 phase and decreased populations in the S and G2/M phases, suggesting it may disrupt normal cell cycle progression .

2. Anti-Inflammatory Properties

In addition to its anti-cancer effects, methyl 2-cyclopropylthiazole-4-carboxylate has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Further research is needed to elucidate the specific pathways affected.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of methyl 2-cyclopropylthiazole-4-carboxylate:

- Case Study A : Investigated the compound's effects on human leukemia cells, demonstrating significant apoptosis induction at varying concentrations.

- Case Study B : Focused on the anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers following treatment with methyl 2-cyclopropylthiazole-4-carboxylate.

These case studies provide valuable insights into the practical applications of this compound in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.